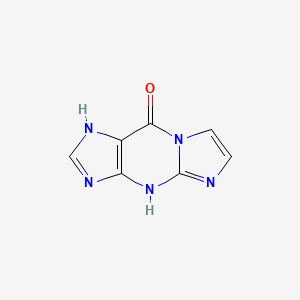
1,(N2)-Ethenoguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,(N2)-Ethenoguanine is a heterocyclic compound that belongs to the class of imidazopurines It is characterized by a fused ring structure consisting of an imidazole ring and a purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,(N2)-Ethenoguanine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopurine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and scalable production .
化学反応の分析
Types of Reactions
1,(N2)-Ethenoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopurines, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学的研究の応用
Mutagenesis Studies
1,(N2)-Ethenoguanine is recognized for its role as a promutagenic DNA adduct. It has been shown to induce mutations during DNA replication processes. Research indicates that it predominantly causes G to A transitions, which are critical in understanding the mutagenic mechanisms associated with environmental carcinogens like vinyl chloride .
Table 1: Mutation Induction by this compound
| Study | Organism | Mutation Type | Frequency |
|---|---|---|---|
| Cheng et al. (2015) | E. coli | G to A transitions | 0.5% adjusted to 13% |
| Leonard et al. (2005) | Mammalian cells | Various substitutions | High frequency observed |
DNA Repair Mechanisms
The interaction of this compound with DNA polymerases has been extensively studied to understand how cells cope with DNA damage. It is known to block replication by hindering the normal Watson-Crick base pairing due to its exocyclic structure . Research has demonstrated that human DNA polymerases exhibit varying abilities to bypass this lesion; for example, while some can incorporate nucleotides opposite the lesion, others stall completely .
Table 2: Polymerase Interaction with this compound
| Polymerase Type | Bypass Capability | Mutation Type |
|---|---|---|
| T7 RNA Polymerase | Partial bypass | A > G > C = -1 deletion |
| Human RNA Polymerase II | No incorporation | Complete stalling |
Therapeutic Potential
The biological significance of this compound extends into therapeutic research. Its ability to inhibit specific enzymes suggests potential applications as an antiviral or anticancer agent. Studies have explored its interactions with nucleic acids and its effects on cellular processes, indicating that it could serve as a lead compound for drug development targeting various diseases .
Case Study 1: Vinyl Chloride Exposure
A study investigated the induction of this compound in rat models exposed to vinyl chloride, revealing significant increases in adduct levels in liver cells compared to brain cells . This highlights the compound's relevance in understanding environmental carcinogenesis.
Case Study 2: Translesion Synthesis
Research on translesion synthesis across this compound demonstrated that it acts as a model for studying exocyclic adducts formed by electrophilic agents. The findings emphasized the complex interactions between DNA polymerases and this lesion, providing insights into mutagenesis and DNA repair pathways .
作用機序
The mechanism of action of 1,(N2)-Ethenoguanine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
類似化合物との比較
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]quinoxalines
- Imidazo[1,2-a]thiazines
Uniqueness
1,(N2)-Ethenoguanine is unique due to its specific ring structure and the presence of both imidazole and purine moieties. This duality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
56287-13-9 |
|---|---|
分子式 |
C7H5N5O |
分子量 |
175.15 g/mol |
IUPAC名 |
1,4-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C7H5N5O/c13-6-4-5(10-3-9-4)11-7-8-1-2-12(6)7/h1-3H,(H,8,11)(H,9,10) |
InChIキー |
JAQUADIPBIOFCE-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |
正規SMILES |
C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |
Key on ui other cas no. |
56287-13-9 |
同義語 |
1,(N2)-ethenoguanine 1,N2-epsilonG nucleobase |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















